Maraviroc

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Combating R5 HIV-1

Maraviroc's primary function in research is as a tool to combat R5 HIV-1 strains. It works as a CCR5 antagonist, specifically targeting a human protein (CCR5) that the virus uses to enter cells []. By blocking this entry point, maraviroc prevents R5 HIV-1 from infecting healthy cells []. This mechanism makes it valuable for studying viral entry mechanisms and developing new treatment strategies for specific HIV strains [].

Exploring Potential Beyond HIV

Research is investigating the potential of maraviroc for conditions beyond HIV infection. One area of exploration is its use in treating neuropathic pain. Studies suggest that maraviroc might enhance the analgesic properties of opioids and potentially reduce their dosage requirement []. This effect is believed to be due to maraviroc's ability to inhibit cross-desensitization between opioid and chemokine receptors [].

Maraviroc is an antiretroviral medication primarily used in the treatment of human immunodeficiency virus (HIV) infection. It functions as a selective antagonist of the human chemokine receptor type 5 (CCR5), which is crucial for the entry of certain strains of HIV into host cells, particularly CD4 T-cells. By binding to CCR5, maraviroc inhibits the interaction between HIV's envelope protein gp120 and the receptor, preventing viral entry and subsequent infection of immune cells . Maraviroc was approved for medical use in the United States in August 2007 and is marketed under the brand names Selzentry in the US and Celsentri in the European Union .

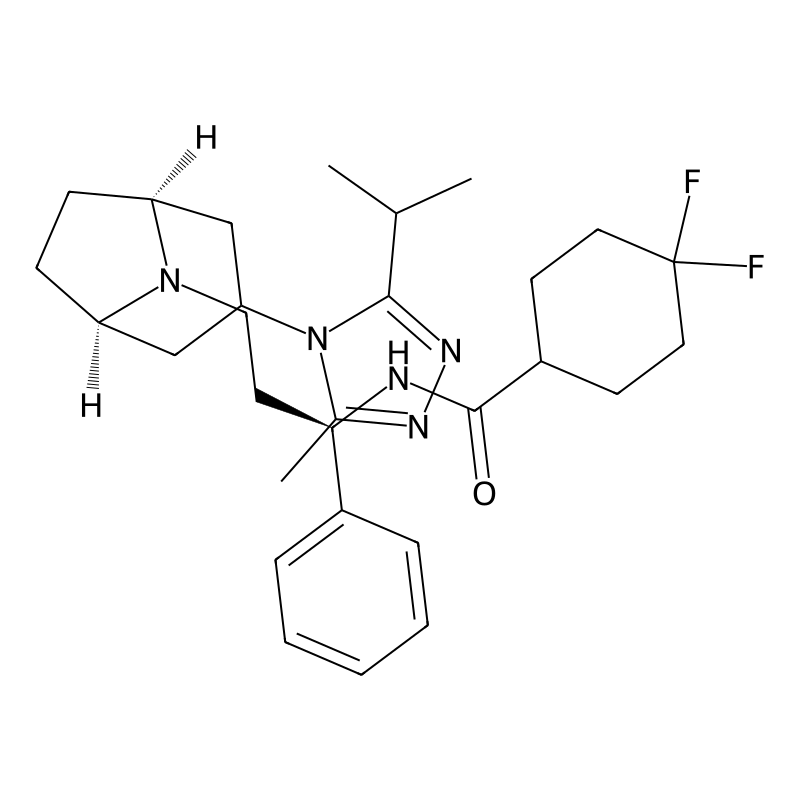

Chemical Structure: The molecular formula of maraviroc is C₂₉H₄₁F₂N₅O, with a molar mass of approximately 513.67 g/mol . Its structure includes a tertiary amine, hydrophobic groups, and a heteroaryl group, which are common features among CCR5 antagonists .

Maraviroc acts as a CCR5 co-receptor antagonist. The human immunodeficiency virus (HIV) uses the CCR5 receptor on the surface of immune cells to enter and infect them []. Maraviroc binds to the CCR5 receptor, blocking HIV from attaching and preventing the virus from entering the cells. This mechanism effectively reduces HIV replication in the body []. However, it's important to note that not all strains of HIV utilize CCR5; some strains use another co-receptor called CXCR4. Therefore, a tropism test is required before initiating Maraviroc therapy to ensure the specific HIV strain is susceptible to CCR5 blockade [].

Maraviroc's mechanism of action involves its binding to the CCR5 receptor. This interaction can be described as a negative allosteric modulation, whereby maraviroc alters the receptor's conformation, thus preventing HIV from utilizing it for entry into cells . The binding affinity of maraviroc to CCR5 has been quantified, with an inhibition constant (IC50) around 1.4 nM .

Key Reactions:- Binding Reaction:

- Inhibition of HIV Entry:

Maraviroc exhibits potent antiviral activity against CCR5-tropic strains of HIV. In clinical studies, it has demonstrated significant efficacy in reducing viral load when combined with other antiretroviral therapies. For instance, approximately 55% to 60% of participants receiving maraviroc achieved a viral load of less than 400 copies/mL after 48 weeks of treatment, compared to only about 26% in placebo groups .

Side Effects:

While effective, maraviroc can cause serious side effects including liver problems, severe skin reactions, and allergic reactions. Monitoring for signs of hepatotoxicity is crucial during treatment .

The synthesis of maraviroc involves several key steps that optimize its pharmacological properties while minimizing side effects. Initial lead compounds were modified through structure-activity relationship studies to enhance selectivity for CCR5 and reduce off-target effects such as hERG channel binding. The final synthesis typically includes:

- Formation of the Tertiary Amine: Using tropane derivatives.

- Introduction of Hydrophobic Groups: To increase membrane permeability.

- Coupling Reactions: To form the final compound through amide bond formation.

The synthesis process has been optimized to ensure high yields and purity suitable for pharmaceutical use .

Maraviroc is primarily indicated for use in combination with other antiretroviral agents for treating HIV-1 infection that is CCR5-tropic. It is not effective against CXCR4-tropic or dual-tropic strains of HIV, necessitating prior tropism testing before administration . Beyond its primary use in HIV therapy, research is ongoing into its potential applications in other diseases characterized by CCR5 involvement, such as certain cancers and inflammatory conditions.

Maraviroc has been studied extensively for its interactions with other medications. It is primarily metabolized by cytochrome P450 enzyme CYP3A; therefore, co-administration with CYP3A inhibitors or inducers can significantly affect its plasma levels and efficacy. For example:

- CYP3A Inhibitors: May increase maraviroc levels leading to enhanced effects or toxicity.

- CYP3A Inducers: Can decrease maraviroc levels, potentially reducing its effectiveness.

Moreover, maraviroc may have interactions with other drugs that affect liver enzymes or those that also target immune pathways .

Several compounds share structural or functional similarities with maraviroc, particularly within the class of CCR5 antagonists. Notable examples include:

| Compound | Mechanism | Distinguishing Features |

|---|---|---|

| Enfuvirtide | Fusion inhibitor | Targets viral fusion rather than receptor binding |

| Vicriviroc | CCR5 antagonist | Similar mechanism but different chemical structure |

| Cenicriviroc | Dual antagonist (CCR5/CXCR4) | Broader spectrum against multiple co-receptors |

Uniqueness of Maraviroc

Maraviroc's unique profile lies in its selective action on CCR5 without affecting CXCR4-tropic strains or exhibiting significant off-target effects such as hERG channel binding at therapeutic concentrations. This selectivity contributes to its favorable safety profile compared to other agents in its class .

HIV-1 gp120/CCR5 Interaction Disruption

Maraviroc effectively disrupts the critical interaction between HIV-1 envelope glycoprotein 120 (gp120) and CCR5, which represents an essential step in viral entry for CCR5-tropic HIV-1 strains [1] [7] [8]. The compound inhibits HIV-1 envelope binding to CCR5 with an inhibitory concentration of 11 nanomolar, demonstrating potent interference with this vital virus-host interaction [5] [6].

The mechanism of gp120/CCR5 interaction disruption involves allosteric modulation of the receptor's extracellular loops [7] [8]. Following CD4 binding, gp120 undergoes conformational changes that expose the coreceptor binding site, enabling interaction with CCR5 [9]. Maraviroc binding to the transmembrane cavity alters the geometry of the extracellular loops, particularly affecting the second extracellular loop (ECL2), which is crucial for gp120 recognition [7] [8].

In cell-cell fusion assays designed to mimic HIV-1 entry, maraviroc demonstrates exceptional potency with an inhibitory concentration of 0.22 nanomolar [5] [6]. This assay system utilizes HIV-1 gp120 on donor cells binding to CD4 and CCR5 on target cells to initiate fusion, providing a physiologically relevant model for viral entry inhibition [5] [6]. The low inhibitory concentration in fusion assays compared to binding assays suggests that maraviroc may have additional effects on post-binding events in the entry process [5] [6].

The compound exhibits broad-spectrum activity against diverse HIV-1 strains, with less than a 10-fold difference in susceptibility between the most and least susceptible clades among more than 40 primary isolates tested [5] [6]. This cross-clade activity includes potent inhibition of subtype G strains, which have shown resistance to other CCR5 antagonists [5] [6]. The broad activity spectrum indicates that maraviroc targets conserved features of the gp120-CCR5 interaction that are maintained across genetically diverse HIV-1 variants [5] [6].

Resistance to maraviroc develops through alterations in the HIV-1 envelope that enable recognition of the drug-bound conformation of CCR5 [7] [8]. Resistant viruses typically exhibit increased dependence on the CCR5 amino-terminus and altered interactions with the drug-modified extracellular loops [7] [8]. These adaptations result in less efficient virus-cell interactions and attenuated viral replication capacity, particularly in macrophages [7] [8].

Selectivity Profile Against Chemokine Receptor Subtypes

Maraviroc demonstrates exceptional selectivity for CCR5 among the chemokine receptor family, with no detectable activity against closely related receptors [5] [6]. This selectivity profile is particularly significant given the structural similarity between CCR5 and other chemokine receptors, especially CCR2, which shares the highest sequence identity with CCR5 [5] [6].

Comprehensive selectivity screening reveals that maraviroc shows no evidence of activity against CCR2, despite this receptor being susceptible to previously described CCR5 antagonists [5] [6]. The compound also demonstrates no significant activity against CXCR4, the other major HIV-1 coreceptor, ensuring specificity for CCR5-tropic viral strains [5] [6] [10]. Additional chemokine receptors tested, including CCR1, CCR3, CCR4, CXCR1, and CXCR2, show no significant binding or functional modulation by maraviroc at concentrations up to 10 micromolar [5] [6].

The selectivity extends beyond chemokine receptors to include a wide range of pharmacologically relevant targets [5] [6]. Maraviroc shows minimal activity against the human ether-a-go-go-related gene (hERG) cardiac potassium channel, with only 19 percent inhibition at 10 micromolar, indicating a favorable cardiac safety profile [5] [6]. The compound also demonstrates weak inhibition of cytochrome P450 2D6, suggesting minimal potential for drug-drug interactions through this pathway [5] [6].

Functional selectivity testing in immune system assays confirms that maraviroc does not significantly affect other chemokine receptor functions at concentrations exceeding 1000 times its inhibitory concentration for CCR5 [5] [6]. This broad selectivity margin indicates that the compound can achieve therapeutic concentrations for HIV-1 inhibition without substantially interfering with normal immune system function mediated by other chemokine receptors [5] [6].

The molecular basis for selectivity likely involves specific structural features of the CCR5 transmembrane cavity that accommodate maraviroc binding [2] [4]. Comparative structural analysis between CCR5 and CXCR4 reveals differences in charge distribution and steric hindrance that may contribute to coreceptor selectivity [4]. The CCR5 ligand binding pocket is more open compared to CXCR4, which has its entrance partially covered by the amino-terminus and extracellular loop 2 [2].

Kinetic Analysis of Receptor Binding and Dissociation

Detailed kinetic analysis reveals that maraviroc binding to CCR5 follows a complex two-step mechanism involving initial receptor-ligand complex formation followed by transition to a more stable configuration [11] [12]. This sophisticated binding mechanism contributes to the compound's prolonged receptor occupancy and sustained antiviral activity [11] [12].

The initial binding step involves rapid association with a rate constant of 7.8 × 10⁶ per molar per minute, indicating efficient target engagement [12]. The primary dissociation rate constant is 0.042 per minute, corresponding to a calculated equilibrium dissociation constant of 5.4 nanomolar, which aligns closely with saturation binding measurements [12]. These parameters describe the formation of an initial receptor-ligand complex designated as RA [12].

The second phase involves a time-dependent transition from the initial complex (RA) to a more stable complex (R'A), characterized by at least a 13-fold increase in binding affinity [11] [12]. The dissociation rate from this stabilized complex is significantly slower, with a rate constant of 1.2 × 10⁻³ per minute, corresponding to a residence time of approximately 577 minutes or 9.6 hours [11] [12]. This extended residence time contributes to the prolonged pharmacodynamic effects observed with maraviroc [11] [12].

Comparative kinetic analysis with other CCR5 antagonists reveals distinct binding dynamics [13]. Vicriviroc dissociates from CCR5 approximately two-fold more slowly than maraviroc, with a half-life of 12 hours compared to 7.5 hours for maraviroc [13]. Aplaviroc demonstrates different kinetic behavior, with a dissociation half-life of 24 hours at 22 degrees Celsius [13]. These differences in binding kinetics may contribute to distinct pharmacodynamic profiles among CCR5 antagonists [13].

Site-directed mutagenesis studies identify specific amino acid residues that influence maraviroc binding kinetics [11] [12]. Mutations at positions F85L, W86A, Y108A, I198A, and Y251A significantly affect the time-dependent transition, suggesting that these residues are involved in the conformational changes associated with formation of the stabilized receptor-ligand complex [11] [12]. The Y108A and Y251A mutations completely eliminate the time-dependent binding component, indicating their critical role in the allosteric rearrangement process [11] [12].

Purity

Physical Description

Color/Form

White- to pale-colored powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H412 (93.55%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Maraviroc, in combination with other antiretroviral agents, is indicated for adult patients infected with only CCR5-tropic HIV-1. This indication is based on analyses of plasma HIV-1 RNA levels in two controlled studies of maraviroc in treatment-experienced subjects and one study in treatment-naive subjects. Both studies in treatment-experienced subjects were conducted in clinically advanced, 3-class antiretroviral-experienced (NRTI, NNRTI, PI, or enfuvirtide) adults with evidence of HIV-1 replication despite ongoing antiretroviral therapy. /Included in US product label/

Pharmacology

Maraviroc is a C-C Chemokine Receptor Type 5 (CCR5) antagonist with activity against human immunodeficiency virus (HIV). Maraviroc inhibits HIV-1 entry via CCR5 coreceptor interaction.

MeSH Pharmacological Classification

ATC Code

J - Antiinfectives for systemic use

J05 - Antivirals for systemic use

J05A - Direct acting antivirals

J05AX - Other antivirals

J05AX09 - Maraviroc

Mechanism of Action

Maraviroc, a synthetic antiretroviral agent, is an HIV entry inhibitor. The drug is a small molecule CCR5 antagonist. HIV enters host cells by attaching to the CD4+ T-cell receptor using 1 of 2 chemokine co-receptors, CCR5 or CXCR4. Maraviroc selectively binds to CCR5 on the cell membrane and prevents the interaction of HIV-1 glycoprotein 120 and CCR5 necessary for CCR5-tropic HIV-1 to enter cells. Maraviroc does not inhibit entry of CXCR4-tropic and dual/mixed-tropic HIV-1 into cells. CCR5 is a co-receptor for the most commonly transmitted HIV-1 strains that predominate during the early stages of infection; this form remains the dominant form in many patients with late-stage infection. Maraviroc is active against some strains of HIV-1 resistant to nucleoside reverse transcriptase inhibitors (NRTIs), nonnucleoside reverse transcriptase inhibitors (NNRTIs), HIV protease inhibitors (PIs), and HIV entry and fusion inhibitors (enfuvirtide). HIV-1 strains with reduced susceptibility to maraviroc have been produced in vitro and have emerged during maraviroc therapy.

Maraviroc is a member of a therapeutic class called CCR5 co-receptor antagonists. Maraviroc selectively binds to the human chemokine receptor CCR5 present on the cell membrane, preventing the interaction of HIV-1 gp120 and CCR5 necessary for CCR5-tropic HIV-1 to enter cells. CXCR4-tropic and dual-tropic HIV-1 entry is not inhibited by maraviroc.

Maraviroc inhibits the replication of CCR5-tropic laboratory strains and primary isolates of HIV-1 in models of acute peripheral blood leukocyte infection. The mean EC50 value (50% effective concentration) for maraviroc against HIV-1 group M isolates (subtypes A to J and circulating recombinant form AE) and group O isolates ranged from 0.1 to 4.5 nM (0.05 to 2.3 ng/mL) in cell culture. ... Maraviroc was not active against CXCR4-tropic and dual-tropic viruses (EC50 value >10 uM). The antiviral activity of maraviroc against HIV-2 has not been evaluated.

Maraviroc (MVC, Celsentri) is an allosteric and reversible inhibitor of the CCR5 chemokine coreceptor. ... MVC exclusively inhibits the replication of R5- tropic HIV-1 variants after binding to the transmembrane CCR5 receptor cavity.

Inhibition of the human immunodeficiency virus type 1 (HIV-1) coreceptor is an encouraging new approach to pharmacotherapy against HIV. The HIV-1 strain makes use of either the CCR5 or the CXCR4 coreceptor to gain access into host CD4+ cells. Maraviroc, the first HIV-1 CCR5 coreceptor antagonist, blocks entry of HIV-1. This recently approved drug has demonstrated clinically significant decreases in plasma concentrations of HIV-1 RNA and increases in CD4+ cell counts; however, it is indicated only for use as salvage therapy. ... Emerging therapies targeting CXCR4, the other HIV coreceptor, have shown promise in decreasing plasma concentrations of HIV-1 RNA. Long-term studies with both targets are required to explore the critical issues of efficacy and immunologic safety, as the function of these coreceptors is linked to host chemokine pathways.

... The mechanism of action of maraviroc was established using cell-based assays, where it blocked binding of viral envelope, gp120, to CCR5 to prevent the membrane fusion events necessary for viral entry. Maraviroc did not affect CCR5 cell surface levels or associated intracellular signaling, confirming it as a functional antagonist of CCR5. Maraviroc has no detectable in vitro cytotoxicity and is highly selective for CCR5, as confirmed against a wide range of receptors and enzymes, including the hERG ion channel (50% inhibitory concentration, >10 microM), indicating potential for an excellent clinical safety profile. ...

KEGG Target based Classification of Drugs

Cytokine receptors

Chemokine receptors

CCR5 (CD195) [HSA:1234] [KO:K04180]

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Wikipedia

FDA Medication Guides

Drug Warnings

Adult patients infected with only CCR5-tropic HIV-1 should use Maraviroc.

Tropism testing must be conducted with a highly sensitive tropism assay that has demonstrated the ability to identify patients appropriate for Maraviroc use. Outgrowth of pre-existing low-level CXCR4- or dual/mixed-tropic HIV-1 not detected by tropism testing at screening has been associated with virologic failure on Maraviroc.

Use of Maraviroc is not recommended in subjects with dual/mixed or CXCR4-tropic HIV-1 as efficacy was not demonstrated in a phase 2 study of this patient group.

For more Drug Warnings (Complete) data for Maraviroc (26 total), please visit the HSDB record page.

Biological Half Life

The terminal half-life of maraviroc following oral dosing to steady state in healthy subjects was 14-18 hours.

... The half-life of maraviroc is approximately 16 hr. ...

Use Classification

Methods of Manufacturing

General Manufacturing Information

Clinical Laboratory Methods

... A new HPLC-UV method to quantify simultaneously maraviroc and raltegravir levels in human plasma is reported. ... The volume of the plasma sample was 600 microL. This method involved automated solid-phase extraction with Oasis HLB Cartridge 1 cc (30 mg divinylbenzene and N-vinylpyrrolidone) and evaporation in a water bath under nitrogen stream. The extracted samples were reconstituted with 200 microL 50/50 of mobile-phase solution (0.01 M KH(2)PO(4) and acetonitrile). Twenty microliters of these samples were injected into a HPLC-UV system, the analytes were eluted on an analytical dC18 Atlantis column (150 mm x 4.6 mm I.D.) with a particle size of 5 microm. The mobile phase (0.01 M KH(2)PO(4) and acetonitrile) was delivered at 1.0 mL/min with isocratic elution. The total run time for a single analysis was 10 min; maraviroc and raltegravir were detected by UV at 197 and 300 nm. The calibration curves were linear up to 2,500 ng/mL. The absolute recovery ranged between 93 and 100%. The HPLC-UV method reported here has been validated and is currently applied to monitor plasma levels of maraviroc and raltegravir in HIV-infected patients.

Raltegravir (RAL), maraviroc (MVC), darunavir (DRV), and etravirine (ETV) are new antiretroviral agents with significant potential for drug interactions. This work describes a sensitive and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of plasma drug levels. Single-step extraction of RAL, MVC, DRV, ETV and RTV from plasma (100 microl) is performed by protein precipitation using 600 microl of acetonitrile, after the addition of 100 microl darunavir-d(9) (DRV-d(9)) at 1000 ng/ml in MeOH/H(2)O 50/50 as internal standard (I.S.). The mixture is vortexed, sonicated for 10 min, vortex-mixed again and centrifuged. An aliquot of supernatant (150 microl) is diluted 1:1 with a mixture of 20 mM ammonium acetate/MeOH 40/60 and 10 microl is injected onto a 2.1 x 50 mm Waters Atlantis-dC18 3 microm analytical column. Chromatographic separations are performed using a gradient program with 2 mM ammonium acetate containing 0.1% formic acid and acetonitrile with 0.1% formic acid. Analyte quantification is performed by electrospray ionisation-triple quadrupole mass spectrometry using the selected reaction monitoring detection in the positive mode. The method has been validated over the clinically relevant concentrations ranging from 12.5 to 5000 ng/ml, 2.5 to 1000 ng/ml, 25 to 10,000 ng/ml, 10 to 4000 ng/ml, and 5 to 2000 ng/ml for RAL, MRV, DRV, ETV and RTV, respectively. The extraction recovery for all antiretroviral drugs is always above 91%. The method is precise, with mean inter-day CV% within 5.1-9.8%, and accurate (range of inter-day deviation from nominal values -3.3 to +5.1%). In addition our method enables the simultaneous assessment of raltegravir-glucuronide. This is the first analytical method allowing the simultaneous assay of antiretroviral agents targeted to four different steps of HIV replication. The proposed method is suitable for the Therapeutic Drug Monitoring Service of these new regimen combinations administered as salvage therapy to patients having experienced treatment failure, and for whom exposure, tolerance and adherence assessments are critical.

/Investigators/ developed a conventional LC-MS method for determining plasma maraviroc concentrations, validated by estimating precision and accuracy for inter- and intraday analysis in the concentration range of 0.011-2.188 ug/mL. The calibration curve was linear within this range. The average accuracy ranged from 92.7% to 99.7%, while the relative standard deviations of both inter- and intraday assays were less than 7.1%. Recovery of maraviroc exceeded 86.7%. /This/ LC-MS method provides a conventional, accurate and precise way to determine the maraviroc concentration in human plasma. This method enables dose adjustment based on monitoring plasma maraviroc concentrations and permits management of drug interactions and toxicity.

Storage Conditions

Interactions

Possible pharmacokinetic interaction with carbamazepine, phenobarbital, or phenytoin (decreased plasma concentrations of maraviroc). Recommended dosage of maraviroc is 600 mg twice daily in patients receiving these anticonvulsants, provided the regimen does not include a potent CYP3A inhibitor. Some experts suggest that alternative anticonvulsants be considered in patients receiving maraviroc.

Possible pharmacokinetic interaction with itraconazole (increased plasma concentrations of maraviroc). Recommended dosage of maraviroc is 150 mg twice daily in patients receiving itraconazole.

Pharmacokinetic interaction with ketoconazole (substantially increased plasma concentrations of maraviroc). Recommended dosage of maraviroc is 150 mg twice daily in patients receiving ketoconazole.

For more Interactions (Complete) data for Maraviroc (32 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2. Dorr, P., Westby, M., Dobbs, S., et al. Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrob. Agents Chemother. 49(11), 4721-4732 (2005).

3. Neff, C.P., Ndolo, T., Tandon, A., et al. Oral pre-exposure prophylaxis by anti-retrovirals raltegravir and maraviroc protects against HIV-1 vaginal transmission in a humanized mouse model. PLoS One 5(12), e15257 (2010).

4. Sierra-Madero JG, Ellenberg SS, Rassool MS, Tierney A, Belaunzarán-Zamudio PF, López-Martínez A, Piñeirúa-Menéndez A, Montaner LJ, Azzoni L, Benítez CR, Sereti I, Andrade-Villanueva J, Mosqueda-Gómez JL, Rodriguez B, Sanne I, Lederman MM; CADIRIS study team. Effect of the CCR5 antagonist maraviroc on the occurrence of immune reconstitution inflammatory syndrome in HIV (CADIRIS): a double-blind, randomised, placebo-controlled trial. Lancet HIV. 2014 Nov;1(2):e60-7. doi: 10.1016/S2352-3018(14)70027-X. Epub 2014 Oct 21. Erratum in: Lancet HIV. 2015 Oct;2(10):e416. PMID: 26423989.